6-Fluoro-4-hydroxy-2-naphthoic acid
Description
6-Fluoro-4-hydroxy-2-naphthoic acid (CAS: 1368871-81-1) is a fluorinated derivative of naphthoic acid, characterized by a hydroxy group at position 4 and a fluorine substituent at position 6 on the naphthalene backbone. Its reactivity and stability are inferred to align with other naphthoic acid derivatives, though detailed toxicological or ecological data remain unavailable.
Properties
CAS No. |
1368871-81-1 |
|---|---|
Molecular Formula |
C11H7FO3 |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
6-fluoro-4-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-5,13H,(H,14,15) |
InChI Key |
GJOYQDWKFISCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)C(=O)O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents (Position) | Physical State | Melting Point (°C) |
|---|---|---|---|---|---|
| 6-Fluoro-4-hydroxy-2-naphthoic acid | 1368871-81-1 | 206.17 | -F (6), -OH (4), -COOH (2) | Solid* | Not Available |
| 6-Hydroxy-2-naphthoic acid | 16712-64-4 | 188.18 | -OH (6), -COOH (2) | Solid | Not Available |
| 6-(Methoxycarbonyl)-2-naphthoic acid | 7568-08-3 | 230.21 | -OCH₃ (6), -COOH (2) | Solid | 270–290 |
| 6-Methoxy-2-naphthoic acid | 2471-70-7 | 202.21 | -OCH₃ (6), -COOH (2) | Solid | Not Available |
*Inferred from structural analogs.
Key Observations :
Key Observations :
- 6-Hydroxy-2-naphthoic Acid poses significant irritation risks, necessitating stringent protective measures during handling .
- 6-(Methoxycarbonyl)-2-naphthoic Acid is labeled as low-risk, though carbon monoxide release during combustion requires caution .
- Data gaps for the fluoro analog highlight the need for further toxicological studies.
Stability and Environmental Impact
- All compounds are stable under recommended storage conditions.
- 6-Hydroxy-2-naphthoic Acid: No ecological data provided, but its persistence in the environment is a concern due to aromatic stability .
Q & A
Q. What are the established synthetic routes for 6-Fluoro-4-hydroxy-2-naphthoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves carboxylation and fluorination of naphthalene derivatives. Key steps include:
- Friedel-Crafts acylation to introduce the carboxylic acid group at position 2.
- Selective fluorination at position 6 using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
- Hydroxylation at position 4 via hydrolysis of a protected precursor (e.g., methoxy group deprotection using BBr₃).
Optimization Parameters:
- Temperature control (e.g., fluorination at −78°C minimizes side reactions).
- Catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts efficiency).
- Solvent polarity (e.g., dichloromethane for fluorination, ethanol/water for recrystallization).
Reference: Synthesis strategies for hydroxy-naphthoic acids .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Q. How does the compound’s solubility profile influence experimental design in different solvents?
Methodological Answer: Solubility varies significantly with solvent polarity:
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMSO | >50 | Stock solutions for biological assays |
| Ethanol | ~15 | Recrystallization |
| Water | <0.1 | Avoid for reactions requiring homogeneity |
Experimental Design Tips:
- Use DMSO for kinetic studies but ensure low residual solvent in solid-state applications.
- Pre-dissolve in warm ethanol for crystallization .
Advanced Research Questions
Q. What strategies are effective in designing co-crystals of this compound with pharmaceutical partners like caffeine?
Methodological Answer:
- Synthon Selection: Prioritize hydrogen-bonding motifs (e.g., carboxylic acid-imidazole interactions observed in 6-hydroxy-2-naphthoic acid co-crystals with caffeine) .
- Solvent-Assisted Grinding: Mechanochemical synthesis with ethanol to enhance molecular alignment.
- Thermodynamic Screening: Use phase diagrams to identify stoichiometric ratios (e.g., 1:1 or 2:1).
Data Contradiction Note:
While 3-hydroxy-2-naphthoic acid forms stable co-crystals via imidazole-carboxylic acid synthons, fluorinated analogs may exhibit steric hindrance. Validate via PXRD and DSC .
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate fluorine’s electron-withdrawing effects on acidity (pKa ~2.8 vs. ~3.5 for non-fluorinated analogs).
- Molecular Dynamics (MD): Simulate co-crystal stability by analyzing π-π stacking and hydrogen-bond lifetimes.
- Docking Studies: Predict binding affinity with biological targets (e.g., cyclooxygenase enzymes) .
Reference: Comparative analysis of hydroxylated vs. fluorinated naphthoic acids .
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Case Study: Discrepancies in melting points (243–245°C vs. 270–290°C) may arise from residual solvent or polymorphic forms. Use DSC to identify endothermic peaks .
Applications in Materials Science
Q. What role does fluorination play in enhancing thermal stability for liquid crystal epoxy resins?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
